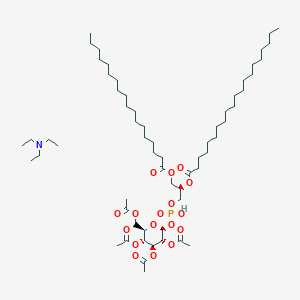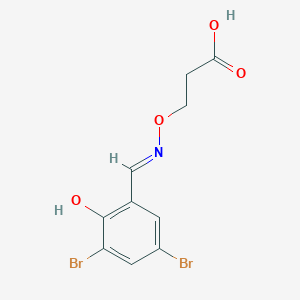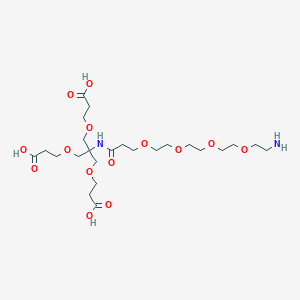
Antileishmanial agent-12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antileishmanial agent-12 is a compound used in the treatment of leishmaniasis, a group of diseases caused by protozoan parasites of the genus Leishmania. These diseases are prevalent in tropical and subtropical regions and can manifest in cutaneous, mucocutaneous, and visceral forms. The compound has shown significant efficacy in inhibiting the growth and proliferation of Leishmania parasites, making it a valuable tool in combating this neglected tropical disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antileishmanial agent-12 typically involves the preparation of thiourea derivatives. One common method includes the reaction of 1-aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The yields of these reactions can range from 69% to 84% .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Antileishmanial agent-12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .
科学研究应用
Antileishmanial agent-12 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of thiourea derivatives and their reactivity.
Biology: It is used to study the life cycle and pathogenicity of Leishmania parasites.
Medicine: It is used in the development of new antileishmanial drugs and therapies.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of Antileishmanial agent-12 involves the inhibition of key enzymes and pathways in the Leishmania parasite. It targets the N-myristoyltransferase enzyme, which is essential for the survival and proliferation of the parasite. By inhibiting this enzyme, this compound disrupts the synthesis of essential proteins and lipids, leading to the death of the parasite .
相似化合物的比较
Similar Compounds
Amphotericin B: A polyene antifungal used as a second-line treatment for leishmaniasis.
Miltefosine: A phospholipid drug used as an oral treatment for leishmaniasis.
Pentamidine: An aromatic diamidine used as an antiprotozoal agent.
Uniqueness
Antileishmanial agent-12 is unique in its specific targeting of the N-myristoyltransferase enzyme, which is not a common target for other antileishmanial drugs. This specificity allows for a more targeted approach to treatment, potentially reducing side effects and increasing efficacy .
属性
分子式 |
C25H21N3O4 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC 名称 |
[3-(2-methylprop-1-enyl)-1,4-dioxonaphthalen-2-yl] 3-(1-phenyltriazol-4-yl)propanoate |
InChI |
InChI=1S/C25H21N3O4/c1-16(2)14-21-23(30)19-10-6-7-11-20(19)24(31)25(21)32-22(29)13-12-17-15-28(27-26-17)18-8-4-3-5-9-18/h3-11,14-15H,12-13H2,1-2H3 |
InChI 键 |
OQTMIDIYWCZMCR-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC1=C(C(=O)C2=CC=CC=C2C1=O)OC(=O)CCC3=CN(N=N3)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







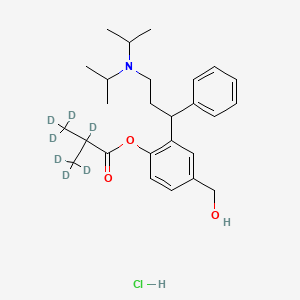
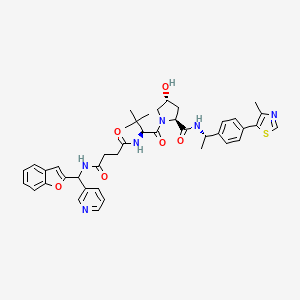
![[(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B12401385.png)


